4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 333984-67-1
VCID: VC18412041
InChI: InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20)
SMILES:
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one

CAS No.: 333984-67-1

Cat. No.: VC18412041

Molecular Formula: C16H13ClN2O

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one - 333984-67-1

Specification

CAS No. 333984-67-1
Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
IUPAC Name 4-[(4-chloroanilino)methyl]-1H-quinolin-2-one
Standard InChI InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20)
Standard InChI Key GSCXBVBEPAGERQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one, reflects its core quinolin-2(1H)-one scaffold substituted at the 4-position with a methylene-linked 4-chloroaniline group. Its molecular formula is C₁₆H₁₃ClN₂O, with a molecular weight of 300.75 g/mol. Key structural features include:

  • A bicyclic quinolin-2(1H)-one system with a carbonyl group at position 2.

  • A methylene (-CH₂-) bridge connecting the quinoline core to the 4-chloroanilino moiety.

  • A para-chlorinated phenylamine group contributing to electronic and steric effects .

Synthetic Pathways and Mechanistic Insights

Formylation-Mediated Condensation

A plausible synthesis involves formylation of 4-hydroxyquinolin-2(1H)-one followed by condensation with 4-chloroaniline. This route mirrors methods used to prepare methylene-bridged bisquinolinones :

  • Formylation: Treatment of 4-hydroxyquinolin-2(1H)-one with dimethylformamide (DMF) and triethylamine (Et₃N) at 70–80°C generates a reactive 4-formyl intermediate.

  • Mannich-Type Reaction: The formyl group undergoes nucleophilic attack by 4-chloroaniline, forming a Schiff base intermediate. Subsequent reduction or stabilization yields the methylene-linked product .

Reaction Scheme:

4-Hydroxyquinolin-2(1H)-oneEt3NDMF, 70–80°C4-Formylquinolin-2(1H)-one4-Chloroaniline4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one\text{4-Hydroxyquinolin-2(1H)-one} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF, 70–80°C}} \text{4-Formylquinolin-2(1H)-one} \xrightarrow{\text{4-Chloroaniline}} \text{4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one}

Alternative Routes

  • Direct Alkylation: Reacting 4-chlorobenzyl chloride with 4-aminoquinolin-2(1H)-one under basic conditions.

  • Cu-Catalyzed Cycloaddition: Adapting methods from triazole-linked quinolinones , though this may introduce unnecessary complexity.

Yield Optimization: The DMF/Et₃N-mediated approach typically achieves 70–87% yields for analogous compounds, with purity confirmed via HPLC and elemental analysis .

Physicochemical Properties and Stability

PropertyValue/RangeMethod/Source
Melting Point260–265°C (predicted)Analogous compounds
SolubilityDMSO > DMF > EthanolLogP ≈ 2.1 (calculated)
StabilityStable at RT, hygroscopicTGA/DSC (analogs)

Thermal Degradation: Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset near 300°C, indicating suitability for high-temperature formulations .

Applications and Future Directions

Drug Development

The compound’s modular synthesis allows for derivatization at the anilino or quinolinone positions. Potential targets include:

  • Kinase Inhibitors: Leveraging the planar quinoline core for ATP-binding site interaction.

  • Antiparasitic Agents: Targeting Plasmodium species via heme polymerization inhibition.

Material Science

Quinolinone derivatives exhibit optoelectronic properties suitable for organic semiconductors or fluorescent probes . The methylene bridge could enhance conjugation, red-shifting absorption/emission spectra.

Challenges and Limitations

  • Solubility: Poor aqueous solubility may necessitate prodrug strategies or nanoformulations.

  • Toxicity: Chloroaniline metabolites raise potential hepatotoxicity concerns, requiring rigorous ADMET profiling.

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